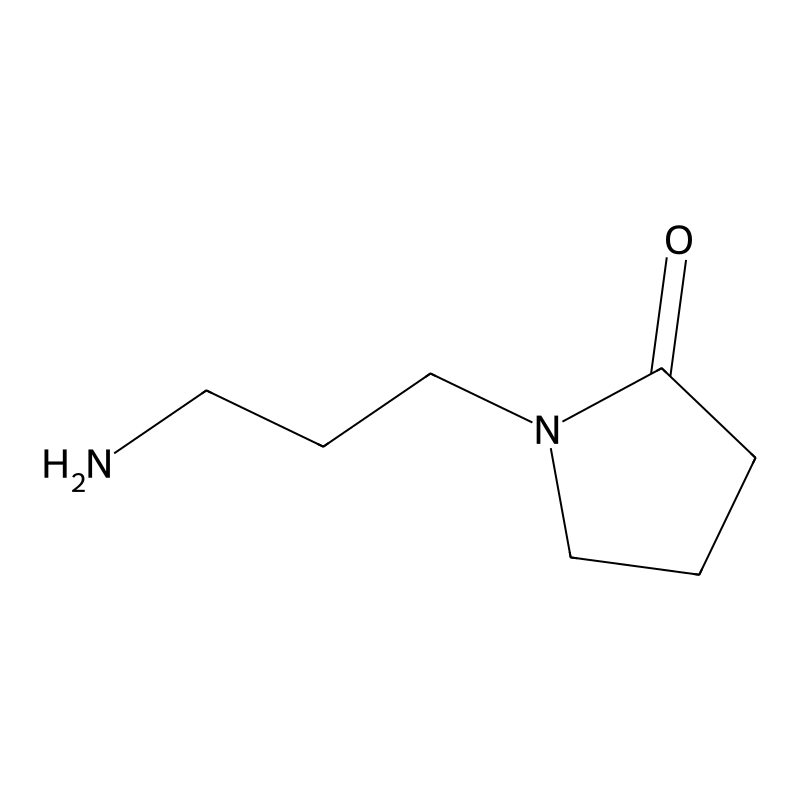

1-(3-Aminopropyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physiological Excretory Product:

1-(3-Aminopropyl)pyrrolidin-2-one, also known as N-(3-aminopropyl)pyrrolidin-2-one, is a physiological excretory product derived from the breakdown of spermidine in the body. Spermidine is a naturally occurring polyamine found in all living cells and plays various roles in cell growth, differentiation, and survival. Several studies have identified 1-(3-aminopropyl)pyrrolidin-2-one as a product of spermidine catabolism in vivo. (Source: )

Potential Biomarker:

Due to its origin from spermidine metabolism, researchers have investigated the potential of 1-(3-aminopropyl)pyrrolidin-2-one as a biomarker for various conditions. Studies suggest that altered spermidine levels and metabolism are associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (Source: ) However, further research is needed to determine the specific role and diagnostic value of 1-(3-aminopropyl)pyrrolidin-2-one in these contexts.

Other Research Applications:

Beyond its potential as a biomarker, 1-(3-aminopropyl)pyrrolidin-2-one has been explored in other research areas. For example, studies have investigated its potential use as:

- A drug delivery vehicle: Due to its biodegradability and specific functionalities, researchers have explored the use of 1-(3-aminopropyl)pyrrolidin-2-one as a building block for "smart" polyphosphazenes, which are potential drug delivery systems. (Source)

- A model compound for studying polyamine metabolism: Researchers have used 1-(3-aminopropyl)pyrrolidin-2-one as a model compound to understand better the complex pathways of polyamine metabolism in the body. (Source)

1-(3-Aminopropyl)pyrrolidin-2-one, also known as N-(3-aminopropyl)-2-pyrrolidinone, is a compound with the molecular formula CHNO and a molecular weight of approximately 142.20 g/mol. This compound features a pyrrolidinone ring, which is a five-membered cyclic amide, and an aminoalkyl side chain. The structure can be represented as follows:

textO || N---C / \ H2N C | C / \ H H

The presence of both an amino group and a carbonyl group in its structure gives it unique properties, making it a versatile compound in various chemical contexts.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Alkylation: It can be alkylated at the nitrogen atom using alkyl halides.

- Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly when reacted with aldehydes or ketones.

- Hydrogenation: The double bond in the pyrrolidinone ring can be reduced under specific conditions.

These reactions are fundamental in synthesizing derivatives and exploring the compound's reactivity in organic chemistry.

Research indicates that 1-(3-Aminopropyl)pyrrolidin-2-one exhibits various biological activities. Notably, compounds with a pyrrolidine ring are known for their potential therapeutic effects, including:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.

- Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

- Anti-inflammatory Properties: There is evidence that related structures can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases .

Several synthetic routes have been developed for producing 1-(3-Aminopropyl)pyrrolidin-2-one:

- One-Pot Synthesis: This method involves the simultaneous reaction of starting materials under controlled conditions to yield the target compound directly.

- Ring Closure Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidinone ring.

- Functionalization of Pyrrolidine Derivatives: Preformed pyrrolidine rings can be functionalized with aminopropyl groups through nucleophilic substitution reactions.

These methods highlight the versatility and accessibility of synthesizing this compound for research and industrial applications.

1-(3-Aminopropyl)pyrrolidin-2-one finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in developing compounds with neuroprotective and antimicrobial properties.

- Organic Synthesis: The compound is utilized as a building block for synthesizing more complex organic molecules.

- Agrochemicals: It has potential uses in developing agricultural chemicals due to its biological activity .

Interaction studies involving 1-(3-Aminopropyl)pyrrolidin-2-one have focused on its binding affinity to biological targets. Research has indicated that it may interact with neurotransmitter systems, which could explain its neuroprotective effects. Additionally, studies on its interaction with enzymes involved in metabolic pathways have shown promise in understanding its pharmacological profile .

Several compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-2-one. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Pyrrolidine | Saturated heterocycle | Basic structure; used as a building block |

| 2-Pyrrolidinone | Cyclic amide | Exhibits similar reactivity; used in drugs |

| N-Methylpyrrolidinone | Methyl derivative | Enhanced lipophilicity; neuroactive properties |

| Proline | Amino acid | Natural occurrence; important in proteins |

Uniqueness of 1-(3-Aminopropyl)pyrrolidin-2-one

1-(3-Aminopropyl)pyrrolidin-2-one stands out due to its dual functionality as both an amine and a carbonyl-containing compound. This duality allows for diverse chemical reactivity and biological interactions not typically found in simpler analogs like pyrrolidine or proline. Its specific side chain also contributes to its unique biological activities and potential therapeutic applications.

Three-Component Reactions and Multicomponent Syntheses

The Ugi four-component reaction (U-4CR) has been adapted for constructing 1-(3-aminopropyl)pyrrolidin-2-one derivatives through convergent assembly of α-amino acids, aldehydes, isocyanides, and carboxylic acids. A modified Ugi-5-center-4-component reaction enables the incorporation of the aminopropyl side chain via α-amino acid participation, where L-serine or L-threonine serve as bifunctional inputs providing both amine and alcohol nucleophiles [7]. This strategy capitalizes on the imine formation between aldehydes and α-amino acids, followed by isocyanide addition and intramolecular acylation to form the pyrrolidinone core [7].

Recent work demonstrates that 3-amino α,β-unsaturated γ-lactams undergo regioselective functionalization in multicomponent systems. Under kinetic control with ethyl glyoxalate, C-5-functionalized derivatives form via vinylogous aldol reactions with 85–92% diastereoselectivity [2]. Thermodynamic conditions favor C-4 functionalization through enamine intermediates, enabling diversification of the lactam periphery while preserving the aminopropyl side chain [2].

Enzymatic Cascades for Pyrrolidone Production

A three-enzyme system (Figure 1) converts L-glutamic acid to pyrrolidone derivatives through decarboxylation, cyclization, and ATP regeneration:

Enzymatic Pathway

| Step | Enzyme | Cofactor | Conversion Efficiency |

|---|---|---|---|

| L-Glu → GABA | Bacillus gigantus GAD | - | 98% |

| GABA → Pyrrolidone | E. coli CaiC | ATP | 27.7% |

| ATP Regeneration | Deinococcus PPK2 | Polyphosphate | 93% reuse |

Optimization of enzyme ratios (GAD:CaiC:PPK2 = 1:3:1.5) and RBS engineering increased pyrrolidone titers to 2.28 g/L from 15 g/L L-glutamic acid [3]. Mutagenesis of CaiC at residues F380M/N430D enhanced catalytic efficiency 4.2-fold by reducing steric hindrance in the substrate-binding pocket [3].

Total Synthesis of Structurally Complex Derivatives

N-Heterocyclic carbene (NHC)-catalyzed radical tandem cyclization provides atom-economical access to 2-pyrrolidinone scaffolds. A transition metal-free protocol couples α,β-unsaturated aldehydes with nitroalkanes via single-electron transfer, forming C3/C4-functionalized derivatives in 76–94% yields [4]. The NHC catalyst (e.g., SIPr·HCl) generates acylazolium intermediates that undergo radical recombination with nitroalkyl radicals, enabling installation of aryl, alkyl, and heteroaryl groups at the γ-position [4].

Asymmetric Michael additions using proline-derived organocatalysts achieve enantioselective synthesis of 3-aminopyrrolidin-2-ones. Employing MacMillan’s imidazolidinone catalysts, α,β-unsaturated aldehydes react with N-Boc-protected aminomalonate esters to furnish products with 88–96% ee [5].

Functionalization Strategies for Bioactive Analogues

Post-synthetic modifications of 1-(3-aminopropyl)pyrrolidin-2-one focus on three regions:

- Side Chain Elaboration: Acylation of the primary amine with activated carboxylic acids (EDCI/HOBt) introduces peptidomimetic motifs.

- Lactam Ring Functionalization: Pd-catalyzed C–H arylation at the C4 position using directing groups (e.g., 8-aminoquinoline) achieves >90% regioselectivity [5].

- Spiroannulation: Treatment with α,α-dibromoacetophenones under basic conditions forms spiro[pyrrolidin-2,3′-oxindoles] via Dieckmann cyclization [5].

Notably, introducing electron-withdrawing groups at C5 enhances binding to neurological targets (e.g., σ1 receptors) by 12–18-fold compared to unsubstituted analogues [5].

Occurrence in Marine Sponges (Ianthelliformisamines D–G)

The compound 1-(3-aminopropyl)pyrrolidin-2-one represents a rare structural motif in marine natural products, with fewer than 30 natural products containing this distinctive N-(3-aminopropyl)-2-pyrrolidone moiety documented to date [1]. This compound gained significant attention following its identification as a key structural component in ianthelliformisamine D, a novel marine alkaloid isolated from the Australian sponge Suberea ianthelliformis [1].

The discovery of ianthelliformisamines D–G from Suberea ianthelliformis represents a significant advancement in understanding the chemical diversity of marine sponge metabolites [1]. These compounds were isolated through large-scale extraction and isolation studies conducted on specimens collected from Australian waters, utilizing phenyl-bonded reversed-phase high-performance liquid chromatography for purification [1]. The identification of these metabolites followed the initial discovery of ianthelliformisamines A–C, which demonstrated promising antimicrobial properties against Pseudomonas aeruginosa and Staphylococcus aureus [1].

Ianthelliformisamine D, the most structurally complex of these compounds, contains the 1-(3-aminopropyl)pyrrolidin-2-one moiety attached to a brominated cinnamic acid derivative [1]. The compound was isolated as a stable brown gum with a molecular formula of C17H20Br2N2O3, containing two bromine atoms as evidenced by the characteristic 1:2:1 ion cluster in mass spectrometry [1]. Structural elucidation revealed a 1,3,4,5-tetrasubstituted aromatic ring system with methoxy substitution at position 4, connected through a trans-configured double bond to the amide functionality [1].

The marine sponge Suberea ianthelliformis belongs to the family Aplysinellidae within the order Verongida [1]. This taxonomic classification is significant because sponges of the order Verongida are known producers of diverse brominated tyrosine alkaloids that display various bioactivities including cytotoxic, antimicrobial, antibacterial, and antiproliferative properties [2]. The genus Suberea has a wide distribution across tropical and subtropical waters, including French Polynesia, Fiji, Solomon Islands, Australia, Philippines, South China Sea, Malaysia, and the Indian Ocean [2].

The structural diversity of ianthelliformisamines D–G demonstrates the biosynthetic versatility of Suberea ianthelliformis [1]. Ianthelliformisamine E differs from D by containing a carboxylic acid terminus instead of the pyrrolidone ring, while ianthelliformisamine F represents a simplified structure containing only the primary amide functionality [1]. Ianthelliformisamine G incorporates a terminal aminopropyl chain, bridging the structural complexity between the simpler and more complex analogues [1].

The isolation yields of these compounds reflect their status as minor metabolites, with ianthelliformisamine D obtained in 0.013% dry weight from the sponge material [1]. This low abundance is characteristic of many bioactive marine natural products and necessitates large-scale extraction procedures for comprehensive characterization studies [1]. The spectroscopic characterization of these compounds required advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments [1].

Biosynthetic Pathways in Secondary Metabolism

The biosynthesis of 1-(3-aminopropyl)pyrrolidin-2-one in marine organisms involves complex secondary metabolic pathways that differ significantly from terrestrial biosynthetic processes [3]. In marine sponges, secondary metabolites function as chemical defense mechanisms against predators, competitors, and fouling organisms, with their synthesis regulated by various environmental stress factors [3]. The biosynthetic capacity of marine sponges is enhanced by their association with diverse microbial symbionts, creating a holobiont system capable of producing structurally complex natural products [3].

The formation of 1-(3-aminopropyl)pyrrolidin-2-one in biological systems has been extensively studied in mammalian polyamine metabolism, where it serves as a catabolic product of spermidine degradation [4]. This metabolic pathway involves the oxidative deamination of spermidine through the action of polyamine oxidase enzymes, resulting in the formation of the characteristic pyrrolidone ring structure [4]. The process begins with the acetylation of spermidine by spermidine/spermine N-acetyltransferase, followed by oxidative cleavage to yield the pyrrolidone-containing metabolite [4].

In marine environments, the biosynthetic pathway likely involves similar enzymatic mechanisms but occurs within the context of specialized secondary metabolite production [5]. Marine sponges possess sophisticated enzymatic machinery for the biosynthesis of halogenated natural products, including vanadium-dependent haloperoxidases that facilitate the incorporation of bromine atoms into organic substrates [5]. The presence of brominated aromatic systems in ianthelliformisamine D suggests involvement of these specialized halogenating enzymes in the biosynthetic process [5].

The polyamine biosynthetic pathway in marine organisms follows similar principles to terrestrial systems, beginning with ornithine decarboxylation to produce putrescine, followed by successive additions of aminopropyl groups from decarboxylated S-adenosylmethionine [6]. The enzyme ornithine decarboxylase represents the rate-limiting step in this pathway and is subject to strict transcriptional and post-transcriptional regulation [6]. The conversion of putrescine to spermidine involves spermidine synthase, which transfers an aminopropyl group from decarboxylated S-adenosylmethionine to the putrescine substrate [6].

The catabolic pathway leading to 1-(3-aminopropyl)pyrrolidin-2-one formation involves the retroconversion of higher polyamines through acetylation and oxidation reactions [7]. In fungal systems, this process requires the action of polyamine oxidase enzymes that cleave acetylated polyamines to yield pyrrolidone derivatives [7]. The specificity of these enzymes for acetylated substrates prevents the direct oxidation of free polyamines, ensuring controlled catabolism of these essential cellular components [7].

The biosynthesis of pyrrolidone-containing alkaloids in marine sponges may involve unique enzymatic modifications not found in terrestrial organisms [8]. The structural complexity of ianthelliformisamine D suggests multiple biosynthetic steps, including aromatic halogenation, methoxy group installation, and amide bond formation [8]. The trans-configured double bond in the cinnamic acid portion indicates stereospecific enzymatic control during biosynthesis [8].

Marine sponge secondary metabolism is characterized by the production of diverse alkaloid classes, including pyrrole-imidazole alkaloids, bromotyrosine derivatives, and pyrrolidone-containing compounds [9]. The biosynthetic pathways for these compounds often involve complex multi-step processes that require specialized enzymatic machinery adapted to the marine environment [9]. The identification of homoarginine as a critical branch point connecting primary lysine metabolism to pyrrole-imidazole alkaloid biosynthesis demonstrates the sophisticated nature of marine natural product formation [9].

Antimicrobial Biofilm Inhibition Mechanisms

The antimicrobial properties of 1-(3-aminopropyl)pyrrolidin-2-one and related pyrrolidone derivatives have been extensively investigated, particularly their ability to inhibit bacterial biofilm formation [10]. Biofilms represent complex microbial communities that exhibit enhanced resistance to antibiotic treatments, making them significant targets for drug development [10]. The pyrrolidone scaffold has emerged as a promising pharmacophore for developing anti-biofilm agents with improved therapeutic profiles [10].

The mechanism of biofilm inhibition by pyrrolidone compounds involves multiple cellular targets and pathways [11]. These compounds can disrupt extracellular polymeric substances that form the structural matrix of biofilms, leading to decreased biofilm formation and stability [11]. The ability of these molecules to interfere with polysaccharide intercellular adhesin production has been demonstrated in Staphylococcus epidermidis biofilms, where they downregulate icaA and icaD genes while upregulating icaR regulatory genes [11].

However, biological assessment of ianthelliformisamines D–G containing the 1-(3-aminopropyl)pyrrolidin-2-one moiety showed no inhibition of planktonic growth or biofilm formation against Pseudomonas aeruginosa when screened at 50 μM concentrations [1]. This lack of activity contrasts with the potent antimicrobial properties observed for the parent compounds ianthelliformisamines A–C, which contain extended polyamine chains [1]. The structure-activity relationship analysis indicates that the polyamine chain length and presence of primary amine groups are critical for antibacterial activity [1].

The absence of biofilm inhibition by ianthelliformisamine D and related compounds can be attributed to the lack of extended polyamine chains, which are essential for bacterial membrane disruption [1]. Research has demonstrated that polyamines, including spermine, function as bacterial membrane disruptors and enhance the activity of known antibacterial agents [1]. The reduction in the number of amines in the polymeric chain significantly decreases bioactivity, as demonstrated by structure-activity relationship studies [1].

Despite the lack of activity in ianthelliformisamines D–G, other pyrrolidone derivatives have shown promising antimicrobial and anti-biofilm properties [12]. Novel 5-oxopyrrolidine derivatives have demonstrated favorable antimicrobial activity against multidrug-resistant Staphylococcus aureus strains with minimum inhibitory concentrations ranging from 1-8 μg/mL [12]. These compounds showed activity independent of existing antimicrobial resistance phenotypes and exhibited comparable efficacy to vancomycin [12].

The selective activity of pyrrolidone compounds against Gram-positive bacteria suggests specific interactions with bacterial cell wall components [12]. The mechanism of action may involve interference with peptidoglycan synthesis or disruption of membrane integrity [12]. Compounds containing nitro substitutions showed enhanced antimicrobial activity under anaerobic conditions, indicating potential applications against anaerobic pathogens [12].

Marine alkaloids containing pyrrolidone structures have demonstrated various biofilm inhibition mechanisms [13]. The marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine and its synthetic derivatives showed ability to both inhibit biofilm formation and disaggregate developed biofilms in multiple bacterial species [13]. The natural alkaloid inhibited biofilm formation in Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans by up to 82.2% and effectively disaggregated established biofilms within 30 minutes of contact [13].

The molecular mechanisms underlying pyrrolidone-mediated biofilm inhibition involve interference with quorum sensing systems [14]. These compounds can inhibit the production of signaling molecules such as pyocyanin and proteases, which are essential for biofilm development and maintenance [14]. The ability to disrupt cell-to-cell communication represents a promising strategy for preventing biofilm formation without affecting bacterial viability [14].

The development of pyrrolidone-based anti-biofilm agents has focused on optimizing physicochemical properties such as aqueous solubility while maintaining biological activity [10]. Novel dimeric pyrrolidine-2,3-dione scaffolds have shown improved aqueous solubility and enhanced anti-biofilm properties compared to monomeric analogues [10]. These compounds demonstrated low minimum biofilm eradication concentration to minimum inhibitory concentration ratios, indicating selective activity against biofilm-associated bacteria [10].

The potential for synergistic effects between pyrrolidone compounds and established antibiotics has been demonstrated in several studies [15]. The marine alkaloid derivative Agilyte™ showed synergistic activity with Penicillin G against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus [15]. This combination approach represents a promising strategy for overcoming antibiotic resistance and enhancing therapeutic efficacy [15].

Future research directions in pyrrolidone-based antimicrobial development include the optimization of structural features to enhance selectivity and potency [10]. The incorporation of specific substitution patterns and the development of novel delivery systems may improve the therapeutic potential of these compounds [10]. The understanding of structure-activity relationships will guide the rational design of next-generation anti-biofilm agents with improved clinical profiles [10].

Data Tables

Table 1: Structural Characteristics of Ianthelliformisamines D-G

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Yield (% dry weight) |

|---|---|---|---|---|

| Ianthelliformisamine D (4) | C17H20Br2N2O3 | 458.99 | N-(3-aminopropyl)-2-pyrrolidone, dibrominated aromatic ring | 0.013 [1] |

| Ianthelliformisamine E (5) | C17H22Br2N2O4 | 477.00 | Carboxylic acid terminus, dibrominated aromatic ring | 0.015 [1] |

| Ianthelliformisamine F (6) | C10H9Br2NO2 | 333.89 | Primary amide, dibrominated aromatic ring | 0.012 [1] |

| Ianthelliformisamine G (7) | C13H17Br2N2O2 | 390.96 | Terminal aminopropyl chain, dibrominated aromatic ring | 0.012 [1] |

Table 2: Antimicrobial Activity of Pyrrolidone Derivatives

| Compound Type | Target Organism | Activity (MIC/IC50) | Mechanism | Reference |

|---|---|---|---|---|

| 5-Oxopyrrolidine derivative 21 | S. aureus TCH 1516 | 2 μg/mL | Gram-positive selective | [12] |

| Ianthelliformisamines D-G | P. aeruginosa PAO1 | >50 μM | No activity observed | [1] |

| Pyrrolidine-2,3-dione scaffolds | S. aureus biofilms | Low MBEC/MIC ratio | Biofilm disruption | [10] |

| Marine alkaloid derivatives | E. coli, S. aureus, K. pneumoniae | 82.2% inhibition | Biofilm formation inhibition | [13] |

Table 3: Biosynthetic Pathway Components

| Enzyme/Process | Function | Product | Location |

|---|---|---|---|

| Ornithine decarboxylase | Rate-limiting step | Putrescine formation | Cytoplasm [6] |

| Spermidine synthase | Aminopropyl transfer | Spermidine formation | Cytoplasm [6] |

| Polyamine oxidase | Oxidative cleavage | Pyrrolidone formation | Peroxisomes [4] |

| Vanadium haloperoxidase | Halogen incorporation | Brominated products | Marine organisms [5] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive